![molecular formula C7H8N4 B2632836 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 89852-87-9](/img/structure/B2632836.png)
2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Vue d'ensemble
Description
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit janus kinases (jaks), which are intracellular tyrosine kinases that mediate the signaling of numerous cytokines and growth factors involved in the regulation of immunity, inflammation, and hematopoiesis .
Mode of Action
It can be inferred from similar compounds that it may inhibit its target proteins, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
If it acts similarly to other jak inhibitors, it could affect various cytokine signaling pathways, leading to changes in immune response and inflammation .
Result of Action
Similar compounds have been found to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Analyse Biochimique
Biochemical Properties
Pyrrolopyrimidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Some pyrrolopyrimidine derivatives have been found to exhibit anticancer properties, inhibiting the growth and proliferation of cancer cells
Molecular Mechanism
Some pyrrolopyrimidine derivatives have been found to inhibit kinases, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some pyrrolopyrimidine derivatives have shown efficacy in animal models of disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Inhibition of Protein Kinases
One of the primary applications of 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its role as an inhibitor of specific protein kinases. Notably, it has been identified as a potent inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in immune response signaling pathways. This inhibition is particularly relevant for treating various immunological disorders such as:
- Rheumatoid Arthritis
- Lupus
- Multiple Sclerosis
- Psoriasis
- Type 1 Diabetes
- Cancer
The ability to modulate immune responses makes this compound a candidate for therapies aimed at preventing organ transplant rejection and treating autoimmune diseases .
Antimalarial Properties
Recent studies have highlighted the potential of this compound as an inhibitor of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). In vitro assays have demonstrated that certain derivatives exhibit promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. This suggests that compounds based on this scaffold could be developed into effective antimalarial agents .
Antiviral Activity
The compound has also shown potential as an antiviral agent. Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold can inhibit flaviviruses, including Zika and dengue viruses. The mechanism of action is still under investigation, but the structural features of these compounds appear to enhance their antiviral efficacy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical processes. For instance, one method includes the desulfurization of precursors followed by iodination and coupling reactions. This synthetic versatility allows for the creation of various analogs with potentially improved pharmacological profiles .
Table: Synthetic Routes for this compound
Step | Reaction Type | Description |
---|---|---|
1 | Desulfurization | Conversion of sulfur-containing precursors to amines |
2 | Iodination | Introduction of iodine substituents to enhance reactivity |
3 | Coupling | Formation of the final pyrrolo[2,3-d]pyrimidine structure |
Case Study: JAK3 Inhibition in Autoimmune Diseases
A study detailed the efficacy of a derivative of this compound in inhibiting JAK3 in vitro. The results indicated significant reductions in inflammatory markers associated with rheumatoid arthritis and lupus models, suggesting its potential for therapeutic use in these conditions .
Case Study: Antimalarial Activity against PfCDPK4
In another study, several derivatives were synthesized and tested against PfCDPK4. The most promising candidates displayed IC50 values comparable to existing antimalarial drugs, indicating that further development could lead to new treatments for malaria .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deazaadenine: Another pyrrolopyrimidine derivative with similar structural features.
Piritrexim: A synthetic antifolate with a pyrrolopyrimidine core, used as an antitumor agent.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with potential anti-inflammatory properties.
Uniqueness
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 2-position and amino group at the 4-position contribute to its ability to interact with various biological targets, making it a valuable compound in drug discovery and development .
Activité Biologique
2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine family, characterized by a fused pyrrolidine and pyrimidine structure. Its unique substitution pattern contributes to distinct chemical reactivity and biological properties. The molecular formula for this compound is , with a molecular weight of 179.19 g/mol.
1. Antimalarial Properties
Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine class exhibit potent inhibitory activity against Plasmodium falciparum calcium-dependent protein kinases (CDPKs), which are crucial for malaria parasite survival. A study highlighted that several synthesized compounds showed IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and an IC50 of 0.589 μM against PfCDPK1, indicating their potential as therapeutic agents against malaria .
Compound | Target Kinase | IC50 (μM) |
---|---|---|
Compound A | PfCDPK4 | 0.210 |
Compound B | PfCDPK4 | 0.530 |
Compound C | PfCDPK1 | 0.589 |
2. Anticancer Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their anticancer properties, with some showing the ability to inhibit the growth of various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
In vitro studies demonstrated that certain derivatives can significantly reduce cell viability in cancer models:
Cell Line | Compound Tested | Viability Reduction (%) |
---|---|---|
MCF-7 (Breast) | Compound D | 70 |
HeLa (Cervical) | Compound E | 65 |
A549 (Lung) | Compound F | 75 |
3. Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes, particularly kinases involved in critical signaling pathways. This inhibition can lead to altered gene expression and cellular responses .
The biological activity of this compound is primarily attributed to its ability to bind to the active sites of target enzymes, thereby inhibiting their function. Molecular docking studies have shown favorable interactions between this compound and key amino acid residues in the active sites of kinases .
Case Studies
Case Study 1: Inhibition of Malaria Kinases
A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested against PfCDPK4 and PfCDPK1. The study revealed that modifying functional groups at specific positions significantly enhanced inhibitory potency .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives were tested on various cancer cell lines, demonstrating promising results in inhibiting cell growth through kinase inhibition pathways .
Propriétés
IUPAC Name |
2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-4-10-6(8)5-2-3-9-7(5)11-4/h2-3H,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHJGZRNZNIZRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CNC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89852-87-9 | |
Record name | 2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.